molecular formula C19H23N3O3 B11236440 N-(2-ethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-ethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11236440
M. Wt: 341.4 g/mol
InChI Key: GYKXWTISWHWRKJ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic organic compound. Its structure consists of a fused cycloheptapyridazine ring system, an ethoxyphenyl group, and an acetamide moiety. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example:

    Cycloheptapyridazine Formation: The cyclization of suitable precursors, such as hydrazine derivatives and α,β-unsaturated ketones, leads to the formation of the cycloheptapyridazine core.

    Ethoxyphenyl Substitution:

    Acetamide Formation: The final step involves acetylation of the amine group to yield the desired acetamide.

b. Industrial Production

While industrial-scale production methods may vary, the compound can be synthesized efficiently using optimized processes. These methods often involve cost-effective reagents and scalable reactions.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide undergoes various chemical reactions:

    Oxidation: The ketone functionality can be oxidized to form an alcohol or other functional groups.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can modify the ethoxyphenyl group.

    Cyclization: Intramolecular cyclizations may occur under specific conditions.

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkoxides).

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It could serve as a precursor for other compounds or materials.

Mechanism of Action

The precise mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular components. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

Remember that this compound’s potential lies in its versatility and applications across scientific disciplines. Researchers continue to explore its properties, making it an exciting subject for further investigation.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C19H23N3O3/c1-2-25-17-11-7-6-10-16(17)20-18(23)13-22-19(24)12-14-8-4-3-5-9-15(14)21-22/h6-7,10-12H,2-5,8-9,13H2,1H3,(H,20,23)

InChI Key

GYKXWTISWHWRKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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